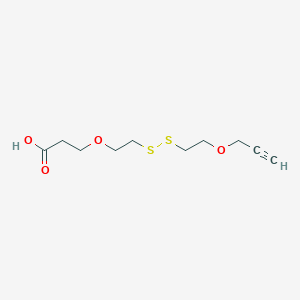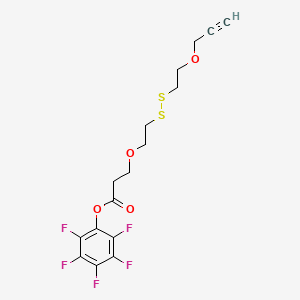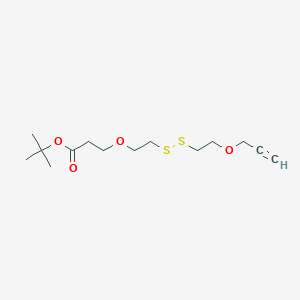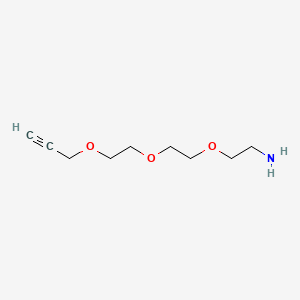
PSB-12379 二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
PSB-12379具有广泛的科学研究应用,包括:
作用机制
PSB-12379通过占据CD73底物的结合位点发挥其作用。PSB-12379的二膦酸链与两个锌离子之间结合,形成静电相互作用。α-膦酸基团与天冬酰胺245、精氨酸354和精氨酸395形成氢键,而β-膦酸基团与天冬酰胺117、组氨酸118和精氨酸395相互作用。 核糖羟基与精氨酸354、精氨酸395和天冬氨酸506形成额外的相互作用 .
安全和危害
PSB-12379 disodium is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It is recommended to store it dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) .
生化分析
Biochemical Properties
PSB-12379 disodium plays a significant role in biochemical reactions by inhibiting the activity of Ecto-5’-Nucleotidase (CD73). This enzyme is involved in the conversion of AMP to adenosine . By inhibiting CD73, PSB-12379 disodium prevents this conversion, thereby affecting the levels of adenosine in the body .
Cellular Effects
The inhibition of CD73 by PSB-12379 disodium can have profound effects on various types of cells and cellular processes. By preventing the conversion of AMP to adenosine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, PSB-12379 disodium exerts its effects by binding to the active site of the CD73 enzyme, thereby inhibiting its activity. This prevents the conversion of AMP to adenosine, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PSB-12379 disodium can change over time. For instance, only a small percentage (<23%) of PSB-12379 is metabolized under applied conditions, while >77% of the compounds are recovered unchanged after a long incubation for 8 hours .
Metabolic Pathways
PSB-12379 disodium is involved in the metabolic pathway that converts AMP to adenosine. By inhibiting CD73, it affects this metabolic pathway and potentially influences metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: PSB-12379是由ADP类似物α,β-亚甲基-ADP合成的。
工业生产方法: PSB-12379的工业生产涉及使用与上述类似的合成路线进行大规模合成。 该化合物通常以固体形式生产,可溶于水或二甲基亚砜,用于各种应用 .
化学反应分析
反应类型: PSB-12379发生糖苷键的解水裂解,这是核苷和核苷酸的典型I相反应 . 该反应被观察为该化合物的主要代谢途径。
常见试剂和条件: 解水裂解反应通常在生理条件下进行,核苷酸酶等酶促进该过程 .
主要产物: PSB-12379解水裂解形成的主要产物是相应的核苷单磷酸 .
相似化合物的比较
PSB-12379与其他核苷酸类似物如ARL67156及其衍生物进行比较。 这些化合物也抑制外切5'-核苷酸酶,但它们的结合亲和力和选择性不同 . PSB-12379由于其高选择性和效力而独一无二,对人CD73的抑制常数(K_i)为2.21纳摩尔,对大鼠CD73的抑制常数(K_i)为9.03纳摩尔 .
类似化合物:
- ARL67156
- α,β-亚甲基-ADP
- 其他靶向外切5'-核苷酸酶的核苷酸类似物 .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYYIJBPDWQFF-SCFUHWHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PSB-12379 interact with its target and what are the downstream effects?
A: PSB-12379 is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, PSB-12379 prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with PSB-12379 is suggested as a potential therapeutic strategy for cancer treatment [, ].
Q2: What is the structural basis for the high potency of PSB-12379 towards CD73?
A: X-ray crystallography studies revealed that the high affinity of PSB-12379 for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of PSB-12379 mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].
Q3: Has the structure of PSB-12379 been modified to further improve its potency?
A: Yes, structure-activity relationship (SAR) studies based on the PSB-12379 scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of PSB-12379, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of PSB-12379 with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].
Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like PSB-12379?
A: One study highlighted a discrepancy between the in vitro and ex vivo effects of PSB-12379 []. While PSB-12379 showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of PSB-12379 and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, PSB-12379 might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)










